molecular formula C18H19Cl2N5OS B11459946 N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No.: B11459946
M. Wt: 424.3 g/mol
InChI Key: NSJIDSKEGDZYAT-UHFFFAOYSA-N
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Description

N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is a complex organic compound characterized by its unique structure, which includes chlorinated benzyl and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine typically involves multiple steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 5-chloro-2-hydroxybenzyl alcohol with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.

    Introduction of the Tetrazole Group: The next step involves the reaction of the benzyl ether with 1-methyl-1H-tetrazole-5-thiol in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to introduce the tetrazole group.

    Final Assembly: The final step involves the reaction of the intermediate with 2-chloroethylamine hydrochloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The chlorinated benzyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Azides or thiol-substituted products.

Scientific Research Applications

N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated benzyl and tetrazole groups are believed to play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amine
  • N-{5-chloro-2-[(4-bromobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the benzyl group (fluoro, bromo, etc.).
  • Unique Features: N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is unique due to the presence of two chlorine atoms, which may influence its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H19Cl2N5OS

Molecular Weight

424.3 g/mol

IUPAC Name

N-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C18H19Cl2N5OS/c1-25-18(22-23-24-25)27-9-8-21-11-14-10-16(20)6-7-17(14)26-12-13-2-4-15(19)5-3-13/h2-7,10,21H,8-9,11-12H2,1H3

InChI Key

NSJIDSKEGDZYAT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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